

3-Amino-4-bromo-6-chloropicolinic acid

molecular structure and formula

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Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropicolinic acid

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An In-Depth Technical Guide to **3-Amino-4-bromo-6-chloropicolinic Acid**: Structure, Properties, and Synthetic Considerations

Introduction

Picolinic acid and its derivatives represent a class of "privileged" structural motifs within the landscape of modern drug discovery.^[1] These pyridine-based carboxylic acids are integral components in a significant number of biologically active molecules and FDA-approved therapeutics.^{[1][2]} Their utility stems from the pyridine ring's unique electronic properties and its capacity to act as a versatile scaffold for building complex molecular architectures. Derivatives have been investigated for a wide array of therapeutic applications, including enzyme inhibition, anticonvulsant activity, and antitumor effects.^{[2][3][4]}

This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: **3-Amino-4-bromo-6-chloropicolinic acid**. As a halogenated aminopicolinic acid, this compound serves as a valuable and complex building block for medicinal chemists. This document, intended for researchers, scientists, and drug development professionals, will detail its molecular structure, physicochemical properties, and a proposed synthetic strategy, grounding the discussion in the broader context of its potential applications in pharmaceutical research.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and core properties. **3-Amino-4-bromo-6-chloropicolinic acid** is a pyridine derivative substituted with four different functional groups, leading to a specific and chemically reactive structure.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below for unambiguous reference.

| Identifier | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | [5] |
| CAS Number | 1073182-90-7 | [5][6][7] |
| Molecular Formula | C ₆ H ₄ BrClN ₂ O ₂ | [6][7] |
| Molecular Weight | 251.47 g/mol | [7] |
| Canonical SMILES | <chem>C1=C(C(=C(N=C1Cl)C(=O)O)N)Br</chem> | [5] |
| InChI Key | RWYNVFKAAOCJEF-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure consists of a central pyridine ring, which defines the core scaffold. The nomenclature "picolinic acid" specifies a carboxylic acid group at the C2 position (adjacent to the ring nitrogen). The remaining substituents are assigned based on this numbering convention: an amino (-NH₂) group at C3, a bromo (-Br) group at C4, and a chloro (-Cl) group at C6. This dense functionalization makes it a rich starting point for further chemical modification.

Molecular structure of 3-amino-4-bromo-6-chloropicolinic acid.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, typical properties for a research chemical of this nature are summarized below.

| Property | Value / Observation | Rationale / Source |
|------------|--|--------------------------------------|
| Purity | Typically $\geq 95\%$ | Commercial suppliers[6] |
| Appearance | Likely an off-white to yellow or brown solid | Common for complex organic molecules |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF) | Based on functional groups |
| Storage | Sealed in dry, Room Temperature | Supplier recommendation[7] |

Synthetic Considerations and Proposed Protocol

A documented, peer-reviewed synthesis for **3-amino-4-bromo-6-chloropicolinic acid** is not readily available in the literature. However, based on established pyridine chemistry, a plausible synthetic route can be devised. The following represents a hypothetical, yet chemically sound, multi-step process for its preparation, designed to provide a logical framework for its synthesis in a research setting.[8]

The causality behind this proposed pathway rests on the strategic introduction of substituents, leveraging the directing effects of existing groups and the use of protecting or activating groups (like the N-oxide) to achieve the desired substitution pattern.

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